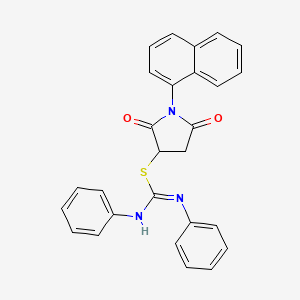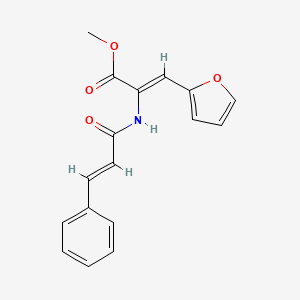![molecular formula C12H13ClN2O B5136486 1-[3-(2-chlorophenoxy)propyl]-1H-imidazole](/img/structure/B5136486.png)
1-[3-(2-chlorophenoxy)propyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-chlorophenoxy)propyl]-1H-imidazole, also known as CLOPIM, is a synthetic compound that belongs to the class of imidazole derivatives. CLOPIM has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
1-[3-(2-chlorophenoxy)propyl]-1H-imidazole acts as a positive allosteric modulator of GABA-A receptors, which enhances the inhibitory effects of GABA neurotransmission. This results in the reduction of neuronal excitability, leading to anxiolytic, antipsychotic, and antiepileptic effects.
Biochemical and Physiological Effects:
1-[3-(2-chlorophenoxy)propyl]-1H-imidazole has been shown to have anxiolytic, antipsychotic, and antiepileptic effects in animal models. It has also been shown to enhance learning and memory in rats. 1-[3-(2-chlorophenoxy)propyl]-1H-imidazole has been found to have a low toxicity profile and does not produce significant sedation or motor impairment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[3-(2-chlorophenoxy)propyl]-1H-imidazole in lab experiments is its high potency and selectivity for GABA-A receptors. This allows for precise modulation of neuronal activity without affecting other neurotransmitter systems. However, one limitation of using 1-[3-(2-chlorophenoxy)propyl]-1H-imidazole is its limited solubility in water, which may require the use of organic solvents in experiments.
Orientations Futures
There are several areas of future research that could be explored with 1-[3-(2-chlorophenoxy)propyl]-1H-imidazole. One area is the potential use of 1-[3-(2-chlorophenoxy)propyl]-1H-imidazole in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area is the investigation of the long-term effects of 1-[3-(2-chlorophenoxy)propyl]-1H-imidazole on neuronal function and plasticity. Finally, the development of new analogs of 1-[3-(2-chlorophenoxy)propyl]-1H-imidazole with improved solubility and pharmacokinetic properties could lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 1-[3-(2-chlorophenoxy)propyl]-1H-imidazole involves the reaction of 2-chlorophenol with 3-bromopropylamine to form 3-(2-chlorophenoxy)propylamine, which is then reacted with imidazole to produce 1-[3-(2-chlorophenoxy)propyl]-1H-imidazole. The purity of 1-[3-(2-chlorophenoxy)propyl]-1H-imidazole can be confirmed by analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
1-[3-(2-chlorophenoxy)propyl]-1H-imidazole has been used extensively in scientific research for its potential applications in the field of neuroscience. It has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. 1-[3-(2-chlorophenoxy)propyl]-1H-imidazole has also been studied for its potential applications in the treatment of anxiety disorders, schizophrenia, and epilepsy.
Propriétés
IUPAC Name |
1-[3-(2-chlorophenoxy)propyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-11-4-1-2-5-12(11)16-9-3-7-15-8-6-14-10-15/h1-2,4-6,8,10H,3,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFFXNZQJDYXHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCN2C=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198882 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,4,5-trimethoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5136407.png)
![benzyl 2-{[(4-bromophenyl)amino]carbonyl}-4-hydroxy-1-pyrrolidinecarboxylate](/img/structure/B5136413.png)
![5-[(5-bromo-2-furyl)methylene]-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5136427.png)
![5-(2,5-dimethoxyphenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5136436.png)
![2-methoxy-5-({3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B5136444.png)



![N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5136459.png)
![(3aS*,5S*,9aS*)-5-(2-methylphenyl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5136467.png)

![1-(4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5136480.png)
![5-cyano-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]thio}-4-isobutyl-2-methylnicotinamide](/img/structure/B5136495.png)
